molecular formula C66H63Cl2N9O17P2 B15190782 Einecs 274-132-4 CAS No. 69822-74-8

Einecs 274-132-4

Cat. No.: B15190782
CAS No.: 69822-74-8
M. Wt: 1387.1 g/mol
InChI Key: MAOGGKJGMBVFDP-NMQWXPMXSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 274-132-4 is a regulatory identifier for a chemical substance within the European Union. For instance, analogous compounds in the evidence (e.g., CAS 277299-70-4 and 272-23-1) exhibit structured documentation covering synthesis, toxicity, and functional roles . Regulatory frameworks emphasize rigorous reporting of purity, safety, and environmental impact, as seen in EINECS-listed substances like nitroglycerin (55-63-0) and copper (7440-50-8) .

Properties

CAS No.

69822-74-8

Molecular Formula

C66H63Cl2N9O17P2

Molecular Weight

1387.1 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate

InChI

InChI=1S/C66H63Cl2N9O17P2/c1-41(2)61(78)74-64-73-60-59(63(80)75-64)70-40-77(60)58-37-53(93-95(82,87-35-11-33-69)91-50-28-20-46(67)21-29-50)55(90-58)39-88-96(83,92-51-30-22-47(68)23-31-51)94-52-36-57(76-34-32-56(72-65(76)81)71-62(79)42-12-7-5-8-13-42)89-54(52)38-86-66(43-14-9-6-10-15-43,44-16-24-48(84-3)25-17-44)45-18-26-49(85-4)27-19-45/h5-10,12-32,34,40-41,52-55,57-58H,11,35-39H2,1-4H3,(H,71,72,79,81)(H2,73,74,75,78,80)/t52-,53-,54+,55+,57+,58+,95?,96?/m0/s1

InChI Key

MAOGGKJGMBVFDP-NMQWXPMXSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Limitations of Current Data

The EINECS (European Inventory of Existing Commercial Chemical Substances) system categorizes chemicals, but the identifier 274-132-4 does not correspond to any entries in the provided sources. Key observations:

  • Source outlines EINECS regulatory frameworks but does not list this specific identifier.

  • Source (ECHA) provides no direct matches for reactions involving EINECS 274-132-4.

  • General reaction databases like CAS Reactions and PMC discuss optimization methodologies but lack compound-specific data.

Recommendations for Further Research

To investigate reactions for this compound, the following steps are advised:

Consult Authoritative Databases

  • CAS Reactions : Search by EINECS or CAS number for reaction details, including yields, conditions, and roles of reagents.

  • ECHA : Verify regulatory status, restriction lists, or authorization data.

  • PubChem : Cross-reference identifiers (e.g., CID, CAS) for structural or synthetic insights.

Experimental Characterization

If the compound is novel or poorly documented:

  • Spectral Analysis : Use techniques like GC-MS (Source ) or NMR to confirm structure.

  • DoE Optimization : Apply design-of-experiments frameworks (Source ) to explore reaction parameters.

General Reaction Documentation Framework

For future reference, chemical reaction reports typically include:

Parameter Description
Reactants Identifiers (CAS, EINECS), roles (catalyst, solvent).
Conditions Temperature, pressure, time, pH.
Products Yield, purity, byproducts.
Mechanism Proposed pathway (e.g., nucleophilic substitution, oxidation).
Analytical Data Spectra (IR, NMR), chromatograms.

Critical Considerations

  • Source Reliability : Avoid non-curated platforms (e.g., ) per the query’s requirements.

  • Regulatory Compliance : Cross-check with REACH restrictions (Source ) if the compound is hazardous.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs
CAS No. Molecular Formula Molecular Weight LogP Solubility (mg/mL)
277299-70-4 C₁₂H₁₄N₂O 202.25 2.41–3.04 0.129
272-23-1 C₇H₅NS 135.19 1.71–3.27 0.212
3052-50-4 C₅H₆O₄ 130.10 - -

Discussion

  • Structural Trends : Higher molecular weight correlates with reduced solubility (e.g., 277299-70-4 vs. 272-23-1) .
  • Functional Overlaps : Both nitroglycerin and copper are EINECS-regulated but differ in hazard profiles and applications .
  • Synthesis Efficiency : Yields vary significantly based on catalytic systems (e.g., 76% for 277299-70-4 vs. 26% for 673-32-5) .

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